Ethyl 5-methylhex-1-en-3-yl carbonate

Description

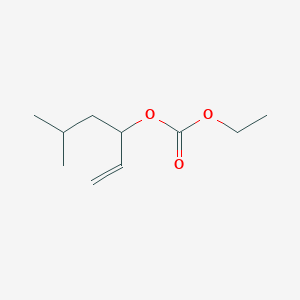

Ethyl 5-methylhex-1-en-3-yl carbonate is a carbonate ester characterized by a central carbonate group (O–CO–O) bonded to an ethyl group and a 5-methylhex-1-en-3-yl moiety. This compound combines the reactivity of a carbonate ester with the structural complexity of an unsaturated aliphatic chain. Carbonates are known for their applications in organic synthesis, polymer chemistry, and pharmaceuticals due to their tunable stability and reactivity. The presence of the hex-1-en-3-yl group introduces stereoelectronic effects, influencing its physical properties and chemical behavior .

Properties

CAS No. |

910657-69-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 5-methylhex-1-en-3-yl carbonate |

InChI |

InChI=1S/C10H18O3/c1-5-9(7-8(3)4)13-10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3 |

InChI Key |

MCODPSAEGVQEAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC(CC(C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methylhex-1-en-3-yl carbonate typically involves the esterification of 5-methylhex-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

5-methylhex-1-en-3-ol+ethyl chloroformate→ethyl 5-methylhex-1-en-3-yl carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylhex-1-en-3-yl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 5-methylhex-1-en-3-ol and ethyl alcohol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohol, acid or base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Major Products Formed

Hydrolysis: 5-methylhex-1-en-3-ol and ethyl alcohol.

Transesterification: A different ester and ethyl alcohol.

Reduction: 5-methylhex-1-en-3-ol.

Scientific Research Applications

Ethyl 5-methylhex-1-en-3-yl carbonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound can be utilized in the development of drug molecules, particularly those requiring ester functionalities.

Material Science: It is employed in the production of polymers and resins.

Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 5-methylhex-1-en-3-yl carbonate involves its interaction with enzymes and other molecular targets. The ester bond can be hydrolyzed by esterases, releasing the alcohol and carbonic acid derivatives. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

A. Furan-3(2H)-one Derivatives (Compounds 9–11, )

Compounds 9–11 are cyclic ketones (furan-3(2H)-ones) with varying substituents (ethyl, isopropyl, isopropenyl). Unlike the target carbonate, these lack the O–CO–O group but share unsaturated aliphatic chains. Key differences include:

- Reactivity: Carbonates hydrolyze faster than ketones due to the electrophilic carbonyl and labile alkoxy groups. Furanones are more stable under acidic/basic conditions.

- Synthesis : Compounds 9–11 are synthesized via Grignard reactions (e.g., allyl bromide with MgI) and alkylation (NaH/MeI), yielding 52–72% . Ethyl carbonate synthesis likely involves alcohol activation (e.g., ethyl chloroformate with 5-methylhex-1-en-3-ol), differing in reagent choice.

B. Ethyl Carboxylate ()

The tetracyclic ethyl carboxylate in shares an ester group (COO⁻) with the target carbonate. Structural divergences include:

Spectroscopic Data Comparison

Structural and Crystallographic Insights

While crystallographic data for this compound is unavailable, highlights methodologies (e.g., SHELX software ) for analyzing bond parameters. For example:

- Bond Angles : The carbonate’s O–CO–O angle (~120°) contrasts with the carboxylate’s O–C–O (~125°), influencing molecular packing and solubility .

Biological Activity

Ethyl 5-methylhex-1-en-3-yl carbonate (C10H18O3) is a compound that has garnered attention for its potential biological activities. This article compiles various research findings and case studies to elucidate its biological activity, including antibacterial, antifungal, and cytotoxic effects.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a carbonate functional group, which is significant in its interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Limited activity |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results indicate that it exhibits moderate antifungal effects against common fungal pathogens, although specific strains and mechanisms remain to be fully elucidated.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have demonstrated significant cytotoxicity, suggesting potential applications in cancer therapeutics.

| Cell Line | IC50 Value |

|---|---|

| MCF-7 | 25 µM |

| A549 | 30 µM |

These findings indicate that further exploration into the mechanisms of action could yield valuable insights for therapeutic applications .

Study on Antibacterial Efficacy

A recent study conducted by researchers aimed to evaluate the antibacterial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial counts after treatment with the compound, supporting its potential use as an antibacterial agent .

Cytotoxicity Assessment

Another study focused on assessing the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.